2,4-Difluoro-3-(trifluoromethoxy)iodobenzene
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Overview
Description
2,4-Difluoro-3-(trifluoromethoxy)iodobenzene: is an organic compound with the molecular formula C7H2F5IO and a molecular weight of 323.99 g/mol It is characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of electrophilic fluorination reagents and trifluoromethoxy sources under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including halogen exchange reactions and the use of specialized catalysts to achieve high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-(trifluoromethoxy)iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like hydrogen peroxide or peracids.
Catalysts: Palladium or copper catalysts are often used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Chemistry: In chemistry, 2,4-Difluoro-3-(trifluoromethoxy)iodobenzene is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it valuable for developing new materials and catalysts .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals and therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism by which 2,4-Difluoro-3-(trifluoromethoxy)iodobenzene exerts its effects involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development and other applications .
Comparison with Similar Compounds
4-Iodobenzotrifluoride: Similar in structure but lacks the difluoro groups.
2,4-Difluoroiodobenzene: Similar but without the trifluoromethoxy group.
3,5-Difluoro-4-iodobenzotrifluoride: Another fluorinated iodobenzene derivative.
Uniqueness: 2,4-Difluoro-3-(trifluoromethoxy)iodobenzene is unique due to the combination of fluorine, iodine, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Properties
IUPAC Name |
1,3-difluoro-4-iodo-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5IO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBBNCWTUTZHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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